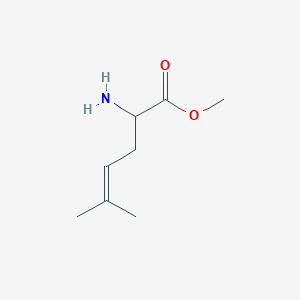
2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2 This compound features a bromine atom, a methoxy group, and an amino alcohol moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination of 2-Methoxyphenol: : The synthesis begins with the bromination of 2-methoxyphenol using bromine in the presence of a catalyst such as iron(III) bromide. This reaction introduces a bromine atom at the ortho position relative to the methoxy group.
-
Amination: : The brominated product is then subjected to an amination reaction. This can be achieved by reacting the brominated compound with an amine, such as ethylenediamine, under basic conditions to introduce the amino group.
-
Hydroxylation: : Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the ethan-1-ol position. This can be done using a hydroxylating agent like sodium hydroxide in an aqueous medium.
Industrial Production Methods
Industrial production of 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol typically involves large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the amino group to form secondary or tertiary amines.
-
Substitution: : The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological macromolecules.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the amino and hydroxyl groups makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity allows for the creation of materials with specific properties.
作用機序
The mechanism by which 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol: Similar structure but with different positional isomerism.
2-Amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol: Chlorine atom instead of bromine.
2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol: Methoxy group at a different position.
Uniqueness
2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
2-amino-2-(3-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-6(8(11)5-12)3-2-4-7(9)10/h2-4,8,12H,5,11H2,1H3 |
InChIキー |
IXYTZIZTHWKERK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1Br)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


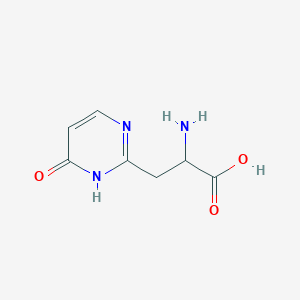

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
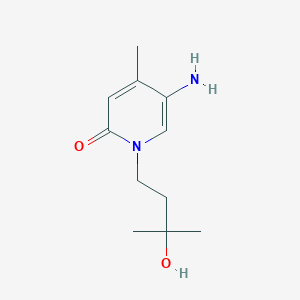
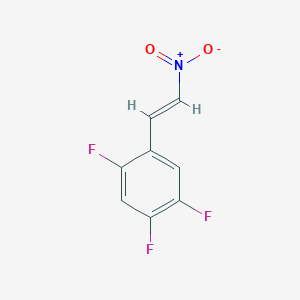
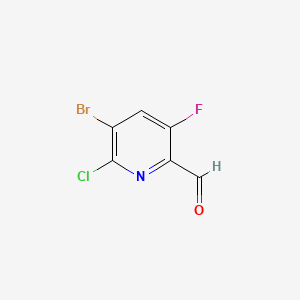
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
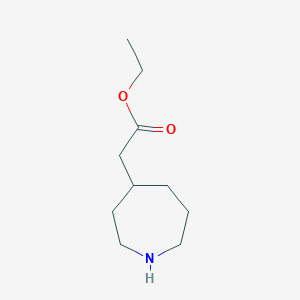
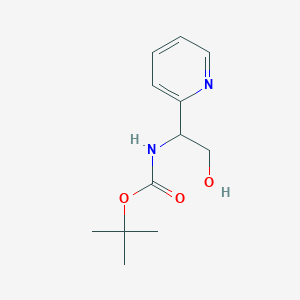

![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
